

p-Decylaminophenol: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Decylaminophenol*

Cat. No.: B609882

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available safety and toxicity data for **p-Decylaminophenol**. The information is compiled from various safety data sheets and toxicological studies, with a focus on quantitative data, experimental methodologies, and the elucidation of toxicological pathways.

Acute Oral Toxicity

An acute oral toxicity study was conducted in female Wistar rats following the OECD 423 guideline. The study aimed to determine the median lethal dose (LD50) after a single oral administration, followed by a 14-day observation period.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

- Test System: Female Wistar rats.
- Administration: Single oral gavage.
- Dosing: A stepwise procedure was used, starting with a dose of 300 mg/kg body weight in three animals. As no mortality was observed, a subsequent group of three female animals was dosed at 2000 mg/kg body weight. This was repeated in a third group.
- Observation Period: 14 days post-administration.

- Parameters Observed: Mortality, clinical signs of toxicity, body weight changes, and macroscopic pathological findings at necropsy.

Results

No mortality occurred at either the 300 mg/kg or the 2000 mg/kg dose levels.

Table 1: Acute Oral Toxicity of **p-Decylaminophenol** in Rats

Dose (mg/kg)	Number of Animals	Mortality	Clinical Signs Observed
300	3	0/3	No significant clinical signs reported at this dose in the available summary.
2000	6	0/6	Impaired general state, piloerection, dyspnea, and cowering position were observed from 2 hours up to day 1 post-administration.

Body weight gain was generally within the normal range for the study period. No macroscopic pathological findings were reported in any of the animals at the end of the 14-day observation period. Based on these results, the acute oral LD50 of **p-Decylaminophenol** in female Wistar rats is greater than 2000 mg/kg.

Skin Sensitization

p-Decylaminophenol has been identified as a skin sensitizer. A Buehler test, a non-adjuvant method, was conducted in guinea pigs to assess this potential.

Experimental Protocol: Skin Sensitization - Buehler Test (Following OECD 406 Principles)

- Test System: Guinea pigs.
- Induction Phase: The test substance is applied topically to the shaved skin of the animals. This is typically repeated weekly for three weeks. The concentration used is the highest that causes mild, reversible skin irritation.
- Challenge Phase: Following a rest period of 10-14 days after the final induction exposure, a non-irritating concentration of the test substance is applied to a naive skin site.
- Evaluation: The skin reactions at the challenge site are observed at 24 and 48 hours and scored for erythema and edema. The incidence and severity of the reactions in the test group are compared to a control group that was not induced but received the challenge application. A substance is classified as a sensitizer if a positive response is observed in at least 15% of the test animals in a non-adjuvant test like the Buehler test.

While the specific concentrations and detailed scoring for **p-Decylaminophenol** were not available in the public domain, the substance is classified as a skin sensitizer, indicating a positive result in such a study.

Genotoxicity

There are indications that **p-Decylaminophenol** may have genotoxic potential. While specific studies on **p-Decylaminophenol** are not readily available in the public literature, data on the related compound, p-aminophenol, provides valuable insights into its potential mechanisms of genotoxicity. Studies on p-aminophenol have been conducted using multiple endpoints, including gene mutation, chromosomal aberrations, and DNA strand breaks.

Experimental Protocols: In Vitro Genotoxicity

- Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test uses various strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism. An increase in the number of revertant colonies indicates mutagenic potential.
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured

mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes. Cells are treated with the test substance, and metaphase chromosomes are examined for aberrations.

- In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD 490): This test assesses the potential of a substance to induce mutations at specific gene loci in mammalian cells, such as the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.
- Single Cell Gel Electrophoresis (Comet Assay): This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. The migration of DNA fragments creates a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Genotoxicity Profile of p-Aminophenol

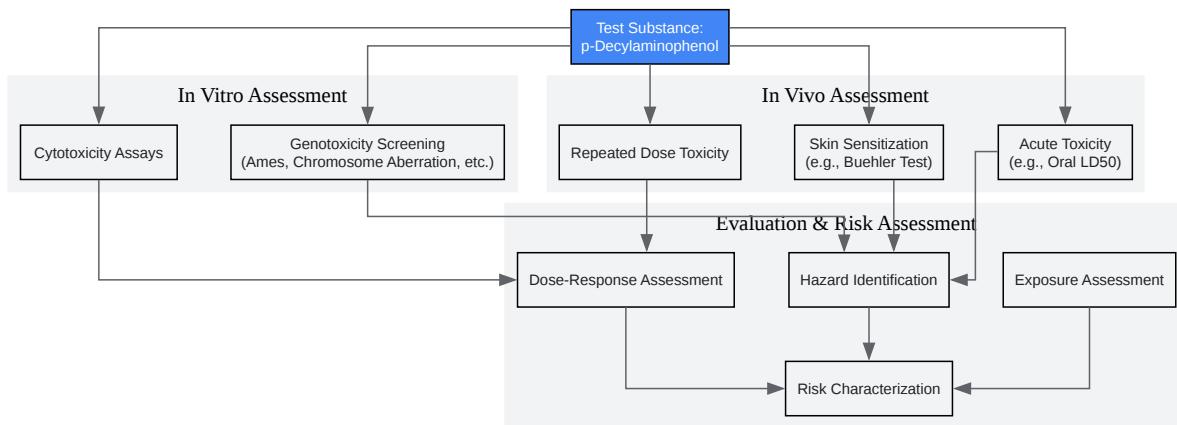
Studies on p-aminophenol in CHO and L5178Y mouse lymphoma cells, conducted with a 4-hour treatment in the absence of S9 metabolic activation, have shown the following:

- Gene Mutation: A dose-related, significant increase in trifluorothymidine (TFT)-resistant mutants was observed in the mouse lymphoma assay at dose levels that reduced cell survival to 50% or less.^[1] However, no increase in thioguanine-resistant mutants was found in CHO cells, even at concentrations that reduced cell survival to less than 20%.^[1]
- Chromosomal Aberrations: p-Aminophenol induced a significant number of chromosomal aberrations, primarily complex rearrangements, in both CHO and L5178Y cell lines, with up to 20% of cells showing aberrations at equivalent survival levels.^[1]
- DNA Strand Breaks: A reproducible, dose-related increase in single-strand DNA breaks was detected by the single-cell electrophoresis assay in both cell lines.^[1]

These findings for p-aminophenol suggest that **p-Decylaminophenol** may also possess clastogenic (chromosome-breaking) potential.

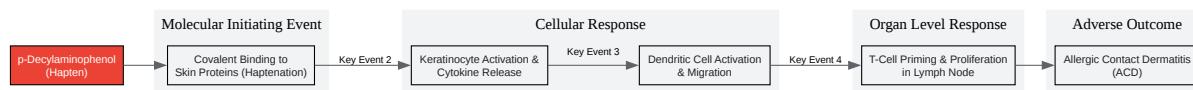
Signaling Pathways and Experimental Workflows

To visualize the logical relationships in toxicological assessment and the biological process of skin sensitization, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: General workflow for toxicological assessment of a chemical substance.



[Click to download full resolution via product page](#)

Caption: Adverse Outcome Pathway (AOP) for skin sensitization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [p-Decylaminophenol: A Technical Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609882#p-decylaminophenol-safety-and-toxicity-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com